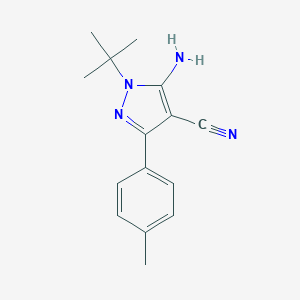

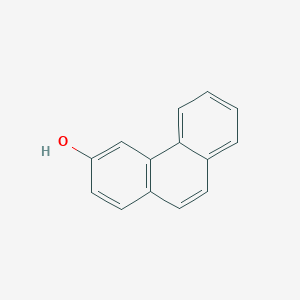

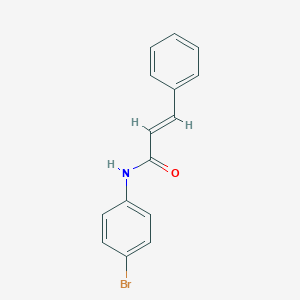

![molecular formula C₉H₁₄O₄ B023684 (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone CAS No. 83680-34-6](/img/structure/B23684.png)

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Synthesis of Related Compounds : 4H-furo[3,4-b]pyran derivatives, related to the compound , are synthesized through a three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and tetronic acid, showing broad biological activity (Shaabani et al., 2008).

Synthesis Analysis

- Metal-Free Synthesis Method : A metal-free Lewis acid-initiated protocol has been developed for synthesizing highly substituted derivatives from benzamides and aldehydes, using a Prins cyclization reaction followed by intramolecular cyclization (Shit et al., 2023).

Molecular Structure Analysis

- Charge Density Analysis : The structure of closely related compounds has been investigated using X-ray diffraction and computational chemistry, focusing on the properties of the nitrogen-oxygen bond (Vénosová et al., 2020).

Chemical Reactions and Properties

- Synthesis of Furan-3-Carboxylic Esters : Synthesis involving oxidative carbonylation of 3-yne-1,2-diol derivatives has been used to produce furan-3-carboxylic esters, forming two C-O bonds and one C-C bond (Gabriele et al., 2012).

Physical Properties Analysis

- Study of Related Compounds : The structure and energetics of related compounds like pyrrolidinones and tetrahydrofuranones have been analyzed using high-level ab initio quantum chemical calculations (Miranda et al., 2013).

Chemical Properties Analysis

- Quantum Studies and Thermodynamic Properties : Detailed quantum studies, including NLO and thermodynamic properties, have been conducted on novel compounds synthesized from similar reactions, providing insights into the chemical properties of these molecules (Halim & Ibrahim, 2022).

科学的研究の応用

Organocatalytic Synthesis of Heterocycles

Recent advances in organocatalysis have highlighted the importance of heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, in drug discovery and development. The three-component cyclocondensation of dimedone with aldehydes and malononitrile, employing organocatalysts, has been investigated for the construction of tetrahydrobenzo[b]pyrans. These methods emphasize green chemistry principles by utilizing water and water-ethanol systems as solvents, showcasing the compound's relevance in synthesizing valuable heterocyclic compounds (Kiyani, 2018).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core, crucial for the pharmaceutical industry, has seen significant development in synthesis strategies using hybrid catalysts, including organocatalysts and nanocatalysts. The review on 5H-pyrano[2,3-d]pyrimidine scaffolds underscores their broad applicability in medicinal chemistry, driven by their structural diversity and bioavailability. This demonstrates the compound's potential in facilitating the development of lead molecules with enhanced pharmacological properties (Parmar, Vala, & Patel, 2023).

Bioactive Molecule Synthesis

The synthesis and pharmacological exploration of morpholine and pyran derivatives have been extensively reviewed, highlighting their significant role in biochemistry and pharmaceuticals. The broad spectrum of pharmacological activities associated with these derivatives accentuates the importance of such compounds in the design and synthesis of novel bioactive molecules. This research underscores the potential of using (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone in the creation of biologically active compounds (Asif & Imran, 2019).

Green Chemistry and Catalysis

The compound's relevance extends into green chemistry and catalysis, focusing on the synthesis of heterocycles through environmentally benign methods. Organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans and other heterocycles emphasize the development of less toxic reagents and the use of green solvents. These methodologies align with sustainable chemistry principles, advocating for minimal environmental impact while achieving efficient chemical transformations (Kiyani, 2018).

特性

IUPAC Name |

(3S)-3-(oxan-2-yloxy)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRWCHDGAWZQT-JAMMHHFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)O[C@H]2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470380 |

Source

|

| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone | |

CAS RN |

83680-34-6 |

Source

|

| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

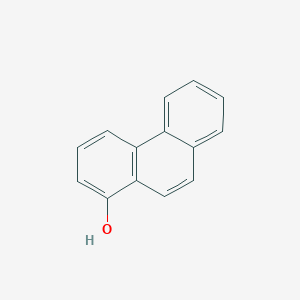

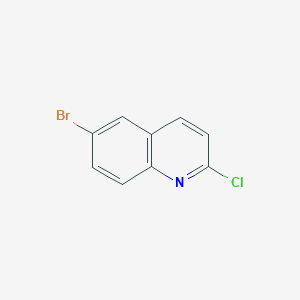

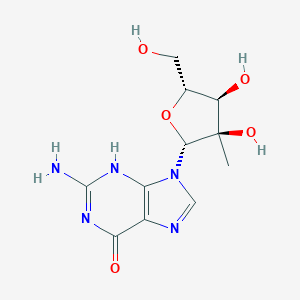

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)